6-(丁-2-炔-1-氧基)咪唑并[1,2-b]哒嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine” is a novel compound that has been identified as a potential inhibitor of IL-17A . IL-17A is a major pathological cytokine secreted from Th17 cells, which plays a key role in chronic inflammation and is a major driver of tissue damage . This compound is part of a series of novel imidazo[1,2-b]pyridazine inhibitors that are being studied for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .
科学研究应用
合成与化学性质
6-(丁-2-炔-1-氧基)咪唑并[1,2-b]哒嗪衍生物已在各种合成路线中得到探索,展示了它们在化学合成中的多功能性。例如,咪唑并[1,2-b]哒嗪及其衍生物的合成一直是人们关注的主题,因为它们具有潜在的药理特性。一项研究详细介绍了咪唑并[1,2-b]哒嗪衍生物的合成,并评估了它们对中枢神经系统的作用,突出了该骨架在药物发现中的潜力 (Barlin 等人,1992)。类似地,作为 AMPA 受体的选择性负调节剂,咪唑并[1,2-a]哒嗪和吡唑并[1,5-c]哒嗪的发现和优化展示了此类骨架在神经系统疾病中的治疗相关性 (Savall 等人,2018)。
治疗潜力
咪唑并[1,2-b]哒嗪核心已被确定为具有显着治疗潜力的化合物开发中的关键结构。例如,已经合成并评估了新型咪唑并[1,2-b]哒嗪衍生物在体外与淀粉样斑块的结合,表明它们可用于开发阿尔茨海默病的诊断剂 (Zeng 等人,2010)。此外,含有极性硝基和氨基部分的咪唑并[1,2-b]哒嗪化合物显示出有效的乙酰胆碱酯酶抑制活性,对神经退行性疾病的治疗有影响 (Sharma 等人,2021)。
生物学应用
咪唑并[1,2-b]哒嗪衍生物的生物学应用超出了它们作为治疗剂的潜力。它们的化学结构可用作开发具有多种生物活性的各种化合物的支架。例如,通过水介导的氢胺化和银催化的氨基氧化合成了咪唑并[1,2-a]吡啶,证明了该支架在创建具有生物活性的分子方面的适应性 (Mohan 等人,2013)。此外,咪唑并[1,2-a]吡啶支架因其在药物化学中的广泛应用而被认为是“药物偏见”框架,展示了其在开发抗癌、抗菌和抗病毒剂中的重要性 (Deep 等人,2016)。
未来方向
The future directions for “6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine” could involve further studies to confirm its efficacy as an IL-17A inhibitor and potential treatment for psoriasis, rheumatoid arthritis, and multiple sclerosis . Additionally, more research is needed to understand its synthesis, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards.
作用机制
Target of Action
The primary targets of 6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine are Interleukin-17A (IL-17A) and Transforming Growth Factor-β Activated Kinase (TAK1) . IL-17A is a major pathological cytokine secreted from Th17 cells, playing a key role in chronic inflammation and tissue damage . TAK1 is a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis .
Mode of Action
6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine interacts with its targets by inhibiting their activity. It inhibits IL-17A, a pro-inflammatory cytokine , and TAK1, which is upregulated and overexpressed in multiple myeloma . The compound inhibits TAK1 at nanomolar concentrations .
Biochemical Pathways
The compound affects the IL-23/IL-17 axis, which is critical to the pathogenesis of psoriatic disease . It also impacts the transforming growth factor-beta (TGF-β) pathway, as TAK1 is a key component of this pathway .
Pharmacokinetics
The compound’s ability to inhibit its targets at nanomolar concentrations suggests it has good bioavailability .
Result of Action
The inhibition of IL-17A can lead to improved symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis . The inhibition of TAK1 can lead to decreased growth of multiple myeloma cell lines .
属性
IUPAC Name |
6-but-2-ynoxyimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-3-8-14-10-5-4-9-11-6-7-13(9)12-10/h4-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONLXKICTXMJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NN2C=CN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。